Cas no 162711-02-6 (S-(1,1-Dimethylethyl) benzenesulfonothioate)

S-(1,1-Dimethylethyl) benzenesulfonothioate is a sulfur-containing organic compound characterized by its tert-butylthio and benzenesulfonyl functional groups. This structure imparts stability and reactivity, making it useful as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives or as a sulfonylating agent. The tert-butyl group enhances steric hindrance, which can influence selectivity in chemical reactions. Its benzenesulfonyl moiety contributes to its utility in cross-coupling reactions or as a protecting group in multistep syntheses. The compound’s well-defined molecular architecture ensures consistent performance in specialized applications, such as pharmaceuticals or agrochemicals, where precise functionalization is critical. Proper handling is advised due to potential reactivity under specific conditions.
S-(1,1-Dimethylethyl) benzenesulfonothioate structure
162711-02-6 structure
Product name:S-(1,1-Dimethylethyl) benzenesulfonothioate
CAS No:162711-02-6
MF:C10H14O2S2
MW:230.346960544586
CID:5939780
PubChem ID:15668310

S-(1,1-Dimethylethyl) benzenesulfonothioate Chemical and Physical Properties

Names and Identifiers

    • S-(1,1-Dimethylethyl) benzenesulfonothioate
    • EN300-7473196
    • [(tert-butylsulfanyl)sulfonyl]benzene
    • tert-butylsulfanylsulfonylbenzene
    • 162711-02-6
    • SCHEMBL7532932
    • Inchi: 1S/C10H14O2S2/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
    • InChI Key: RYJGCCONEKNWIL-UHFFFAOYSA-N
    • SMILES: C1(S(SC(C)(C)C)(=O)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 230.04352203g/mol
  • Monoisotopic Mass: 230.04352203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 67.8Ų

Experimental Properties

  • Density: 1.182±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 340.2±25.0 °C(Predicted)

S-(1,1-Dimethylethyl) benzenesulfonothioate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7473196-10.0g
[(tert-butylsulfanyl)sulfonyl]benzene
162711-02-6 95%
10.0g
$1778.0 2024-05-23
Enamine
EN300-7473196-2.5g
[(tert-butylsulfanyl)sulfonyl]benzene
162711-02-6 95%
2.5g
$810.0 2024-05-23
Enamine
EN300-7473196-0.1g
[(tert-butylsulfanyl)sulfonyl]benzene
162711-02-6 95%
0.1g
$113.0 2024-05-23
Aaron
AR028T99-50mg
[(tert-butylsulfanyl)sulfonyl]benzene
162711-02-6 95%
50mg
$130.00 2025-02-17
1PlusChem
1P028T0X-100mg
[(tert-butylsulfanyl)sulfonyl]benzene
162711-02-6 95%
100mg
$196.00 2024-06-19
Aaron
AR028T99-10g
[(tert-butylsulfanyl)sulfonyl]benzene
162711-02-6 95%
10g
$2470.00 2023-12-15
Aaron
AR028T99-250mg
[(tert-butylsulfanyl)sulfonyl]benzene
162711-02-6 95%
250mg
$248.00 2025-02-17
Enamine
EN300-7473196-0.5g
[(tert-butylsulfanyl)sulfonyl]benzene
162711-02-6 95%
0.5g
$310.0 2024-05-23
Enamine
EN300-7473196-1.0g
[(tert-butylsulfanyl)sulfonyl]benzene
162711-02-6 95%
1.0g
$414.0 2024-05-23
Enamine
EN300-7473196-5.0g
[(tert-butylsulfanyl)sulfonyl]benzene
162711-02-6 95%
5.0g
$1199.0 2024-05-23

Additional information on S-(1,1-Dimethylethyl) benzenesulfonothioate

Introduction to S-(1,1-Dimethylethyl) benzenesulfonothioate and its CAS No. 162711-02-6

The compound S-(1,1-Dimethylethyl) benzenesulfonothioate, identified by the chemical abstracts service number (CAS No.) 162711-02-6, is a specialized organosulfur derivative with significant applications in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonylthioates, which are known for their versatile reactivity and utility in synthetic chemistry. The structural framework of S-(1,1-Dimethylethyl) benzenesulfonothioate consists of a benzenesulfonyl group linked to a thioate moiety, with a tert-butyl substituent at the sulfur atom. This unique configuration imparts distinct chemical properties that make it a valuable intermediate in various synthetic protocols.

In recent years, the interest in sulfonylthioate derivatives has surged due to their role as key intermediates in the synthesis of biologically active molecules. The tert-butyl group enhances the stability of the sulfonylthioate moiety, making it particularly useful in reactions that require harsh conditions or prolonged reaction times. Furthermore, the benzenesulfonyl group can participate in various coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex organic molecules. The compound’s reactivity has been explored in the synthesis of heterocyclic compounds, where it serves as a precursor for introducing sulfonamide functionalities.

One of the most compelling aspects of S-(1,1-Dimethylethyl) benzenesulfonothioate is its potential application in medicinal chemistry. Researchers have leveraged its structural features to develop novel sulfonamide-based drugs that exhibit promising biological activities. For instance, sulfonylthioates have been investigated for their antimicrobial and anti-inflammatory properties. The tert-butyl group not only stabilizes the molecule but also influences its pharmacokinetic behavior, making it an attractive scaffold for drug design. Recent studies have demonstrated that derivatives of this compound can modulate enzyme activity by acting as competitive inhibitors or substrates. This has opened up new avenues for developing therapeutic agents targeting various diseases.

The agrochemical industry has also benefited from the use of S-(1,1-Dimethylethyl) benzenesulfonothioate as an intermediate in the synthesis of pesticides and herbicides. The compound’s ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enabling the creation of molecules with enhanced efficacy against pests and weeds. Additionally, its stability under environmental conditions makes it a suitable candidate for formulations that require prolonged activity in agricultural settings. The development of such agrochemicals is crucial for sustainable farming practices, ensuring higher crop yields while minimizing environmental impact.

From a synthetic chemistry perspective, S-(1,1-Dimethylethyl) benzenesulfonothioate offers a versatile platform for exploring new reaction pathways and methodologies. The combination of its sulfonylthioate core with the benzenesulfonyl group provides multiple sites for functionalization, allowing chemists to tailor molecular structures for specific applications. Advances in catalytic systems have further expanded the utility of this compound, enabling more efficient and environmentally friendly synthetic routes. For example, palladium-catalyzed cross-coupling reactions have been optimized using derivatives of S-(1,1-Dimethylethyl) benzenesulfonothioate, leading to the rapid construction of complex organic frameworks.

The computational modeling of S-(1,1-Dimethylethyl) benzenesulfonothioate has provided valuable insights into its reactivity and interaction with biological targets. Molecular dynamics simulations have helped elucidate how this compound binds to enzymes and receptors at an atomic level. These studies are crucial for understanding its mechanism of action and for designing analogs with improved properties. Additionally, computational approaches have been used to predict potential side effects and toxicities associated with this compound, ensuring safer applications in pharmaceuticals and agrochemicals.

In conclusion,S-(1,1-Dimethylethyl) benzenesulfonothioate (CAS No. 162711-02-6) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, while its stability and reactivity also make it suitable for agrochemical formulations. Ongoing research continues to uncover new uses and methodologies involving this compound, underscoring its importance in modern chemistry. As scientific understanding advances, it is expected that S-(1,1-Dimethylethyl) benzenesulfonothioate will play an even greater role in developing innovative solutions for industrial and medical challenges.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd